DSP Crosslinker

概要

説明

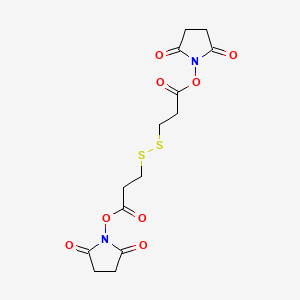

ジチオビス(スクシンイミジルプロピオネート)は、一般的にDSPまたはロマント試薬として知られており、ホモ二官能性クロスリンカーです。これは、8個の炭素からなるスペーサーアームの両端にN-ヒドロキシスクシンイミド(NHS)エステル基を持つ、水に不溶性の化合物です。DSPは、主にタンパク質や第一級アミンを含む他の分子をクロスリンクするために使用されます。 これはチオール開裂性であり、還元剤によって分解できるため、可逆的なクロスリンキングアプリケーションに役立ちます .

2. 製法

合成経路と反応条件: DSPは、スクシンイミジルプロピオネートをジチオビス(スクシンイミジルプロピオネート)と反応させることで合成されます。 この反応は通常、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの有機溶媒に反応物を溶解し、制御された条件下で反応を進めることを伴います .

工業生産方法: 工業的には、DSPは同様の合成経路で大量に生産されますが、収率と純度を高くするために最適化された反応条件が用いられています。 この化合物はその後精製され、加水分解を防ぐために乾燥した条件下で保管されます .

準備方法

Synthetic Routes and Reaction Conditions: DSP is synthesized by reacting succinimidyl propionate with dithiobis(succinimidyl propionate). The reaction typically involves dissolving the reactants in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions .

Industrial Production Methods: In industrial settings, DSP is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is then purified and stored under desiccated conditions to prevent hydrolysis .

化学反応の分析

反応の種類: DSPは、次のようないくつかのタイプの化学反応を起こします。

置換反応: NHSエステル基は第一級アミンと反応して安定なアミド結合を形成し、副生成物としてN-ヒドロキシスクシンイミドを放出します.

開裂反応: DSP中のジスルフィド結合は、ジチオスレイトール(DTT)または2-メルカプトエタノールなどの還元剤によって開裂できます.

一般的な試薬と条件:

第一級アミン: NHSエステル基と反応してアミド結合を形成します。

主な生成物:

アミド結合: DSPと第一級アミンとの間で形成されます。

N-ヒドロキシスクシンイミド: アミド結合形成中に副生成物として放出されます.

4. 科学研究への応用

DSPは、次のようなさまざまな科学研究に広く使用されています。

科学的研究の応用

Key Applications of DSP Crosslinker

-

Protein-Protein Interaction Studies

- DSP is extensively used to analyze receptor interactomes, allowing researchers to study weak or transient interactions that are difficult to detect with standard methods. Crosslinking helps stabilize these interactions for subsequent analysis through immunoprecipitation and mass spectrometry .

- Case Study : In a study involving the β2 adrenergic receptor, DSP was employed to demonstrate the binding of regulatory proteins such as β-arrestin and c-Src during receptor internalization. This highlighted the dynamic nature of receptor signaling even in the absence of ligand binding .

-

Cellular and Molecular Biology

- DSP has been utilized to examine spatial relationships between proteins within cellular structures. For example, it has been used to study the topology of glycoproteins on human red blood cells and the interactions between various components in E. coli chemotaxis mechanisms .

- Case Study : Research on renal Na+ and K+ ATPase involved using DSP to elucidate the spatial arrangement of these proteins, providing insights into their functional relationships .

-

Tissue Fixation and Proteomics

- DSP serves as a tissue fixation reagent that preserves morphology while facilitating efficient protein extraction for mass spectrometry analysis. It has been shown to significantly improve protein recovery from fixed tissues compared to traditional formaldehyde fixation .

- Case Study : A comparative study demonstrated that using DSP for tissue fixation resulted in an 18-fold increase in protein recovery and a 20% increase in identified proteins under mild extraction conditions .

-

Crosslinking in Chromatin Studies

- In chromatin immunoprecipitation (ChIP) assays, DSP is used to crosslink DNA-binding proteins with their target DNA sequences, allowing for the enrichment and analysis of specific protein-DNA complexes .

- Case Study : A recent study utilized DSP to stabilize YAP-DNA complexes during ChIP-seq analysis, leading to improved detection of protein interactions with nucleosomal DNA .

Data Table: Summary of Applications

作用機序

DSPは、そのNHSエステル基と標的分子上の第一級アミンとの間に共有結合を形成することで作用します。これは、安定なアミド結合の形成につながり、分子を効果的にクロスリンクします。 DSP中のジスルフィド結合により、還元剤によって開裂させることができるため、可逆的なクロスリンキングが可能になります。これにより、クロスリンクされた分子が放出されます .

類似の化合物:

ジチオビス(スルホスクシンイミジルプロピオネート)(DTSSP): DSPの水溶性アナログで、細胞表面タンパク質のクロスリンクに使用されます.

ジスクシンイミジルスベレート(DSS): DSPの非開裂性アナログで、安定なスペーサーアームを必要とするアプリケーションに使用されます.

DSPの独自性: DSPは、可逆的なクロスリンキングを可能にするチオール開裂性ジスルフィド結合を持つため、独自性があります。 この特性により、特にタンパク質-タンパク質相互作用の研究など、一時的なクロスリンキングが必要なアプリケーションに役立ちます .

類似化合物との比較

Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A water-soluble analog of DSP, used for crosslinking cell surface proteins.

Disuccinimidyl suberate (DSS): A non-cleavable analog of DSP, used for applications requiring stable spacer arms.

Uniqueness of DSP: DSP is unique due to its thiol-cleavable disulfide bond, which allows for reversible crosslinking. This property makes it particularly useful for applications where temporary crosslinking is desired, such as in the study of transient protein-protein interactions .

生物活性

Dithiobis(succinimidyl propionate) (DSP) is a widely used crosslinker in biological research, particularly for stabilizing protein-protein interactions (PPIs) in various cellular contexts. Its ability to form covalent bonds between proteins allows researchers to investigate transient and weak interactions that are often difficult to capture using traditional biochemical methods. This article explores the biological activity of DSP, detailing its mechanisms, applications, and significant findings from recent studies.

DSP functions as a homobifunctional crosslinker with a spacer arm of approximately 12 Å, which facilitates the stabilization of protein complexes by forming disulfide bonds between proximal amino groups. The crosslinker is membrane-permeable, allowing it to penetrate cells and interact with intracellular proteins. After crosslinking, DSP can be cleaved with reducing agents like dithiothreitol (DTT), enabling the recovery of linear proteins for further analysis .

Chemical Structure

- Molecular Weight : 404.42 g/mol

- Functional Groups : Contains two succinimidyl groups that react with lysine residues on proteins.

Applications in Biological Research

DSP is primarily utilized in studies involving protein interactions and signaling pathways. Its applications include:

- Protein-Protein Interaction Studies : DSP enhances the detection of weak and transient interactions, which are critical for understanding cellular signaling mechanisms.

- Immunoprecipitation : Following crosslinking, DSP allows for the isolation of protein complexes using immunoprecipitation techniques combined with mass spectrometry.

- Characterization of Receptor Interactions : Studies have shown DSP's effectiveness in elucidating the interactions of receptors such as the β2 adrenergic receptor and angiotensin receptors under various conditions .

Case Studies

- β2 Adrenergic Receptor Signaling :

- IL-1β Dependent Protein Interactions :

- Transient Protein Complexes :

Comparative Efficacy of Crosslinkers

The effectiveness of DSP compared to other crosslinkers was assessed through various studies. Below is a summary table illustrating the comparative efficacy based on specific protein interactions:

| Crosslinker | Efficacy | Specificity | Application Area |

|---|---|---|---|

| DSP | High | High | PPI studies |

| DTME | Moderate | Moderate | General PPI |

| DVSF | Low | Low | Substrate trapping |

Findings from Comparative Studies

- Efficiency : DSP showed superior efficiency in co-immunoprecipitating weakly interacting partners compared to DTME, particularly in capturing E-cadherin complexes .

- Specificity : In tests combining multiple crosslinkers, DSP maintained higher specificity for target interactions, minimizing background noise from non-specific binding .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYPGCIGRDZWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206449 | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57757-57-0 | |

| Record name | 3,3′-Dithiobis(succinimidyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57757-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057757570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57757-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithiobis(succinimidylpropionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimido dithiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISUCCINIMIDO DITHIOBISPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVY5D0U6SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。